molecular formula C10H9ClF3N3 B7811076 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811076
M. Wt: 263.65 g/mol
InChI Key: ZSPHKFOGPMLZEL-UHFFFAOYSA-N
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Description

6-Chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core with chlorine, propyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional substituents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific therapeutic properties.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 2-Propyl-4-(trifluoromethyl)pyrazole

  • 6-Chloro-2-methyl-4-(trifluoromethyl)pyridine

Uniqueness: 6-Chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of substituents, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

6-chloro-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3/c1-2-3-17-5-6-7(10(12,13)14)4-8(11)15-9(6)16-17/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPHKFOGPMLZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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